molecular formula C25H24Cl2N2O4 B12498612 5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12498612
M. Wt: 487.4 g/mol
InChI Key: IBMWUCUAIHSMLV-UHFFFAOYSA-N
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Description

5-[({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorophenylmethanol with 3-aminophenylmethanol under specific conditions to form an intermediate. This intermediate is then reacted with morpholine and benzoic acid derivatives to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 5-[({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

    Benzoic acid derivatives: Compounds with a benzoic acid core, widely used in organic synthesis and as preservatives.

Uniqueness

5-[({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the dichlorophenyl and morpholine groups allows for diverse interactions and reactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C25H24Cl2N2O4

Molecular Weight

487.4 g/mol

IUPAC Name

5-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H24Cl2N2O4/c26-19-5-4-18(23(27)13-19)16-33-21-3-1-2-17(12-21)15-28-20-6-7-24(22(14-20)25(30)31)29-8-10-32-11-9-29/h1-7,12-14,28H,8-11,15-16H2,(H,30,31)

InChI Key

IBMWUCUAIHSMLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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